![molecular formula C16H15F3N2O B1396265 1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone CAS No. 1311280-01-9](/img/structure/B1396265.png)
1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone
Overview
Description
The compound “1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone” is a chemical substance with the molecular formula C19H20F3N3O3 and a molecular weight of 395.38 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that imidazole, a similar compound, was first synthesized by glyoxal and ammonia . The synthesis of such compounds generally involves complex organic chemistry reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a phenyl group through an ethanone linkage . The pyridine ring carries a dimethylamino group and a trifluoromethyl group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 495.8±55.0 °C and a predicted density of 1.22±0.1 g/cm3 . Its pKa is predicted to be 3.75±0.10 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry The compound could also play a role in organic synthesis and medicinal chemistry. Compounds with intricate molecular structures, similar to 1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone, are often used as starting materials or precursor molecules in various industries, including pharmaceuticals. They exhibit a range of physical, chemical, and biological properties. For example, hydroxycoumarins, a class of compounds with multiple chemical and biological properties, showcase the significance of such compounds in the field of medicinal chemistry (Yoda, 2020).
Bioactivity and Therapeutic Potential Furthermore, the bioactivity and therapeutic potential of 1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone and related compounds are noteworthy. Compounds with similar structures and characteristics are known to possess significant anti-inflammatory, anticancer, antiviral, and antimicrobial properties. For instance, acacetin, a flavone, is recognized for its chemopreventive and cytotoxic properties in cancer cell lines, anti-inflammatory effects, and antimicrobial growth inhibition, indicating the potential bioactivity of similar complex compounds (Singh, Gupta, Meena, & Luqman, 2020).
Optoelectronic Materials In the field of optoelectronics, compounds with intricate structures, akin to 1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone, are used to create novel materials. Quinazolines and pyrimidines, for instance, are used in the synthesis and application of electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of such compounds into π-extended conjugated systems is vital for the development of new optoelectronic materials, highlighting the potential use of 1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone in this field as well (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Future Directions
properties
IUPAC Name |
1-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O/c1-10(22)11-4-6-12(7-5-11)14-8-13(16(17,18)19)9-15(20-14)21(2)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUGYYXXQRGIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




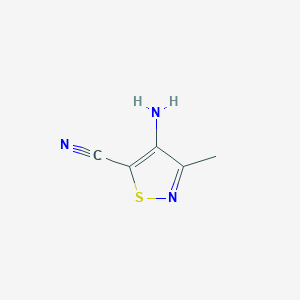
![Spiro[2.3]hexan-1-amine](/img/structure/B1396184.png)
![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)
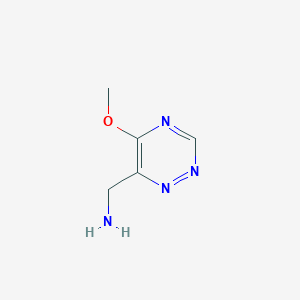
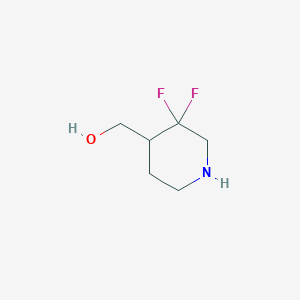
![3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1396193.png)
![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)


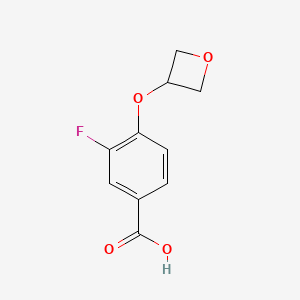
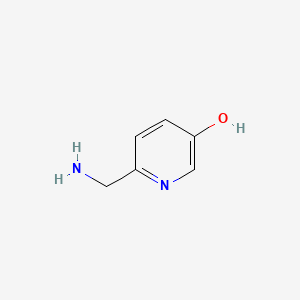
![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1396205.png)